Bromo-PEG4-acid

Descripción

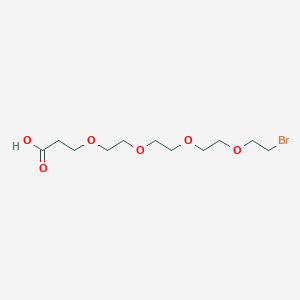

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXKQEAMKNNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG4-acid: A Versatile Linker for Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. With a tetraethylene glycol (PEG) spacer, a reactive bromo group, and a terminal carboxylic acid, this compound offers a versatile platform for covalently linking molecules of interest, enhancing solubility, and enabling the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, provides step-by-step experimental methodologies for its conjugation, and presents relevant data in a structured format to facilitate its application in research and development.

Introduction

This compound, systematically named 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoic acid, is a polyethylene glycol (PEG)-based linker that possesses two distinct reactive functionalities. The bromo group serves as a reactive handle for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial property for biological applications.[1][2]

This unique combination of features makes this compound a valuable tool for researchers in drug development and biotechnology. Its primary application lies in its use as a linker to conjugate a wide array of molecules, including proteins, peptides, antibodies, and small molecule drugs.[3] A particularly prominent application is in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, thereby hijacking the cell's natural protein degradation machinery.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 1393330-38-5 | |

| Molecular Formula | C₁₁H₂₁BrO₆ | |

| Molecular Weight | 329.18 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in Water, DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C for long-term stability. |

Core Applications and Reaction Mechanisms

The utility of this compound stems from its bifunctional nature, allowing for two distinct sequential or orthogonal conjugation strategies.

Amide Bond Formation via the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a widely used method for conjugating this compound to proteins, antibodies, or other molecules containing accessible amine groups. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the active intermediate.

Nucleophilic Substitution of the Bromo Group

The bromo group is an excellent leaving group, making it susceptible to nucleophilic attack by thiols, amines, and other nucleophiles. This reaction is particularly useful for conjugating this compound to molecules containing cysteine residues or other thiol-containing moieties.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reaction types involving this compound.

Protocol 1: Amide Bond Formation with a Primary Amine using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to an amine-containing molecule (e.g., a protein or a small molecule) using EDC and NHS to activate the carboxylic acid.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

-

Prepare fresh stock solutions of EDC (e.g., 100 mM in water or activation buffer) and NHS (e.g., 100 mM in water or activation buffer) immediately before use.

-

Dissolve the amine-containing molecule in the appropriate coupling buffer.

-

-

Activation of this compound:

-

In a reaction tube, add the desired amount of this compound stock solution.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation to the Amine-containing Molecule:

-

Add the activated this compound (NHS-ester) solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is often used, but this should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Nucleophilic Substitution with a Thiol-containing Molecule

This protocol describes the reaction of the bromo group of this compound with a thiol-containing molecule (e.g., a peptide with a cysteine residue).

Materials:

-

This compound

-

Thiol-containing molecule of interest

-

Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.5-8.5, containing EDTA (1-10 mM) to prevent disulfide bond formation.

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if the thiol needs to be reduced prior to reaction.

-

Organic co-solvent (optional): DMF or DMSO if solubility is an issue.

-

Purification equipment (e.g., HPLC, size-exclusion chromatography).

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in the reaction buffer. An organic co-solvent can be used if necessary.

-

Dissolve the thiol-containing molecule in the reaction buffer. If the thiol is in an oxidized state, pre-treat with a reducing agent and subsequently remove the reducing agent before adding the this compound.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of this compound to the solution of the thiol-containing molecule.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

-

Signaling Pathways and Experimental Workflows

A primary application of this compound is in the construction of PROTACs, which modulate cellular signaling by inducing the degradation of target proteins via the ubiquitin-proteasome system.

The PROTAC-Mediated Ubiquitin-Proteasome Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as this compound.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG4-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal bromide and a carboxylic acid separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer, allows for the sequential or orthogonal conjugation of different molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on its role in the development of advanced biomaterials and therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and a summary of its key physicochemical properties are also presented.

Core Chemical Properties

This compound is a versatile chemical tool possessing distinct reactive moieties at either end of a flexible, hydrophilic PEG linker.[1][2][3][4] This bifunctionality is central to its utility in creating complex molecular architectures.

Structure and Nomenclature

-

IUPAC Name: 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[5]

-

Common Synonyms: Br-PEG4-acid, 1-BROMO-3,6,9,12-TETRAOXAPENTADECAN-15-OIC ACID, Br-PEG4-COOH

-

Chemical Formula: C₁₁H₂₁BrO₆

-

Molecular Structure:

Physicochemical Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 329.18 g/mol | |

| CAS Number | 1393330-38-5 | |

| Purity | Typically ≥95% or 98% | |

| Appearance | Liquid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Temperature | -20°C | |

| XLogP3-AA | -0.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 |

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the differential reactivity of its two terminal functional groups: the bromide and the carboxylic acid.

The Bromide Terminus: A Handle for Nucleophilic Substitution

The bromide group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality is particularly useful for reactions with soft nucleophiles, most notably thiols. The reaction with a thiol group, typically from a cysteine residue in a protein or a thiol-modified molecule, proceeds via an S_N2 mechanism to form a stable thioether bond. This reaction is a cornerstone of bioconjugation and is often referred to as thiol-alkylation.

The Carboxylic Acid Terminus: A Gateway to Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues of proteins or on amine-functionalized surfaces and molecules. This reaction forms a stable amide bond. The activation of the carboxylic acid is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability of the active intermediate. Amidinium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed for this purpose.

Key Applications in Research and Development

The dual reactivity of this compound, combined with the beneficial properties of the PEG linker, makes it a valuable tool in several areas of scientific research.

Bioconjugation

This compound is widely used to link different biomolecules together. For instance, it can be used to attach a small molecule drug to an antibody, creating an antibody-drug conjugate (ADC). The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Drug Delivery and PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The PEG nature of the linker is crucial as it enhances the solubility and cell permeability of the PROTAC molecule.

Surface Modification

This compound can be used to modify the surfaces of materials such as nanoparticles, quantum dots, and self-assembled monolayers. The carboxylic acid end can be used to anchor the molecule to an amine-functionalized surface, while the bromide end can be used to attach other molecules. The PEG chain creates a hydrophilic layer on the surface, which can reduce non-specific protein binding and improve biocompatibility.

Experimental Protocols

The following are generalized protocols for the two primary reaction types involving this compound. Researchers should optimize these protocols for their specific applications.

Protocol for Amide Bond Formation with a Primary Amine (e.g., Protein)

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine on a protein using EDC/NHS chemistry.

Materials:

-

This compound

-

Protein with accessible primary amines (e.g., lysine residues)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of this compound: In a separate tube, dissolve this compound to a concentration of 10-100 mM in a water-miscible organic solvent like DMSO or DMF.

-

Reaction Setup: Add a 10-50 fold molar excess of the this compound solution to the protein solution.

-

Initiation of Coupling: Freshly prepare a solution of EDC and NHS (or sulfo-NHS) in the Activation Buffer. Add EDC and NHS to the protein/linker mixture to a final concentration of 2-5 mM and 5-10 mM, respectively.

-

Incubation: Allow the reaction to proceed for 15-60 minutes at room temperature.

-

pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. Continue to incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Nucleophilic Substitution with a Thiol (e.g., Cysteine on a Protein)

This protocol outlines the conjugation of the bromide terminus of a this compound-modified molecule to a thiol group.

Materials:

-

This compound-modified molecule

-

Thiol-containing molecule (e.g., protein with a cysteine residue)

-

Reaction Buffer: PBS, pH 7.0-8.0

-

Reducing agent (if necessary, e.g., TCEP)

-

Desalting column

Procedure:

-

Thiol Reduction (if necessary): If the thiol groups on the protein are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Buffer Exchange: Remove the reducing agent by passing the protein through a desalting column equilibrated with the Reaction Buffer.

-

Conjugation Reaction: Add a 10-50 fold molar excess of the this compound-modified molecule to the reduced, thiol-containing protein.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

Purification: Purify the conjugate by passing the reaction mixture through a desalting column to remove unreacted starting materials.

Visualizing Chemical Reactions and Biological Pathways

The following diagrams illustrate the key chemical transformations of this compound and its role in the PROTAC-mediated protein degradation pathway.

Caption: Amide bond formation using this compound.

Caption: Nucleophilic substitution with a thiol.

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound at -20°C in a dry, dark place.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure, bifunctional nature, and the advantageous properties of the PEG spacer make it an ideal component for the construction of complex bioconjugates, advanced drug delivery systems like PROTACs, and functionalized surfaces. The experimental protocols and data provided in this guide serve as a valuable resource for the effective utilization of this compound in a wide range of research applications.

References

- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

An In-Depth Technical Guide to Bromo-PEG4-acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-acid, a heterobifunctional chemical linker crucial in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, plausible synthetic routes with experimental protocols, and its application in targeted protein degradation.

Core Concepts: Structure and Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal bromide group and a carboxylic acid functionality, separated by a tetraethylene glycol spacer. This unique structure imparts desirable properties for its role as a chemical crosslinker.

Chemical Structure:

The structure of this compound consists of a four-unit polyethylene glycol chain, with one terminus capped by a bromoethyl group and the other by a propanoic acid.

-

IUPAC Name: 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[1]

-

CAS Number: 1393330-38-5

The bromide serves as a reactive handle for nucleophilic substitution, readily reacting with thiols, amines, and other nucleophiles. The carboxylic acid allows for facile conjugation to amine-containing molecules through amide bond formation, typically facilitated by carbodiimide chemistry. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, a critical attribute for biological applications.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | References |

| Molecular Weight | 329.18 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage | Recommended at -20°C |

Synthesis of this compound: Experimental Protocols

Synthesis from Bromo-PEG4-alcohol via Oxidation

This pathway involves the oxidation of the terminal alcohol of Bromo-PEG4-alcohol to a carboxylic acid.

Reaction Scheme:

Caption: Synthesis of this compound from Bromo-PEG4-alcohol.

Detailed Experimental Protocol:

-

Dissolution: Dissolve Bromo-PEG4-alcohol (1 equivalent) in a suitable solvent such as acetone or dichloromethane (DCM).

-

Oxidation: Cool the solution in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. Alternatively, a milder oxidizing system such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (NaOCl) can be used to avoid potential side reactions.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding isopropanol to consume any excess oxidant.

-

Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis from Bromo-PEG4-t-butyl ester via Deprotection

This route involves the acidic cleavage of the tert-butyl ester protecting group from Bromo-PEG4-t-butyl ester.

Reaction Scheme:

Caption: Synthesis of this compound from its t-butyl ester.

Detailed Experimental Protocol:

-

Dissolution: Dissolve Bromo-PEG4-t-butyl ester (1 equivalent) in a suitable solvent, typically dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (a common ratio is 1:1 v/v DCM:TFA).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Purification: The resulting crude this compound can be purified by an appropriate method, such as precipitation or chromatography, if necessary.

Application in Targeted Protein Degradation: PROTACs

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of a PROTAC in inducing targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The development and evaluation of a novel PROTAC involve a systematic experimental workflow, as depicted below.

Caption: Experimental workflow for PROTAC evaluation.

This guide provides a foundational understanding of this compound, from its fundamental chemical properties to its synthesis and critical role in the cutting-edge field of targeted protein degradation. The provided protocols and workflows are intended to serve as a valuable resource for researchers and professionals in the life sciences.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Bromo-PEG4-acid's Mechanism of Action

For Immediate Release

A Deep Dive into the Core Component of Novel Therapeutics

This technical guide offers an in-depth exploration of Bromo-PEG4-acid, a critical linker molecule in the rapidly advancing field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, experimental applications, and core principles underlying the utility of this compound in Proteolysis Targeting Chimeras (PROTACs).

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1][2] At the heart of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.[3][4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation.

This compound is a widely utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[3] Its tetra-ethylene glycol structure provides a desirable balance of hydrophilicity, which can improve solubility, and conformational flexibility. The molecule is bifunctional, with a terminal carboxylic acid and a bromo group, allowing for sequential or orthogonal conjugation to the target and E3 ligase ligands.

The Mechanism of Action: this compound in the PROTAC Cycle

The mechanism of action of a PROTAC employing a this compound linker is a catalytic cycle that results in the degradation of the target protein. The process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC, via its specific ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The this compound linker spans the distance between the two proteins, and its flexibility is crucial for achieving a productive conformation for the subsequent step.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.

-

PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling it to act catalytically and mediate the degradation of multiple target protein molecules.

Below is a diagram illustrating this cyclical mechanism:

Application in PROTAC Development: A Case Study on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogene transcription, making it a prime target in cancer therapy. Several PROTACs have been developed to target BRD4 for degradation. While specific PROTACs may utilize proprietary linkers, the synthesis principles often involve PEG-based structures analogous to this compound.

For instance, a potent BRD4 degrader can be synthesized by coupling a BRD4 ligand (e.g., a derivative of the inhibitor JQ1) to an E3 ligase ligand (e.g., pomalidomide, which recruits Cereblon [CRBN]). The this compound linker can be incorporated in a modular fashion.

Quantitative Data on BRD4 Degradation

The efficacy of PROTACs is typically quantified by their ability to reduce the levels of the target protein in cells. Key parameters include the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The table below summarizes representative data for a hypothetical BRD4-targeting PROTAC.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |

| BRD4-Degrader-1 | BRD4 | MV4-11 | 0.25 | >95 | CRBN |

| BRD4-Degrader-1 | BRD4 | RS4-11 | 3.15 | >95 | CRBN |

Note: Data is representative and compiled from literature on potent BRD4 degraders.

Experimental Protocols

General Synthesis of a PROTAC using a this compound Linker

The synthesis of a PROTAC is a multi-step process. A generalized workflow is presented below:

Detailed Steps:

-

Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent such as HATU or EDC.

-

Coupling to E3 Ligase Ligand: The activated linker is reacted with an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative) to form a stable amide bond.

-

Nucleophilic Substitution: The bromo- end of the E3 ligase-linker conjugate is then reacted with a nucleophilic group (e.g., a phenol or amine) on the target protein ligand (e.g., a JQ1 derivative) via nucleophilic substitution.

-

Purification: The final PROTAC product is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantification of Protein Degradation by Western Blot

Western blotting is a standard technique to measure the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line of interest (e.g., MV4-11)

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein and a loading control, e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

-

Signaling Pathways and Downstream Effects

By inducing the degradation of a target protein, PROTACs can effectively shut down the signaling pathways in which the protein is involved. For example, the degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-Myc. This disruption of oncogenic signaling pathways is the basis for the anti-cancer effects of BRD4-targeting PROTACs.

The diagram below illustrates the impact of a BRD4-targeting PROTAC on the c-Myc signaling pathway.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its physicochemical properties contribute to favorable characteristics in the resulting PROTACs, such as solubility and the ability to facilitate the formation of a productive ternary complex. A thorough understanding of its role in the mechanism of targeted protein degradation, coupled with robust experimental protocols for synthesis and evaluation, is essential for the successful development of novel therapeutics in this exciting field. The continued exploration of linkers like this compound will undoubtedly pave the way for the next generation of targeted protein degraders.

References

A Technical Guide to the Solubility of Bromo-PEG4-acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG4-acid, a heterobifunctional linker commonly utilized in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification in various synthetic applications.

Core Concepts: Structure and Polarity

This compound, with its polyethylene glycol (PEG) spacer, terminal carboxylic acid, and bromo group, possesses a distinct amphiphilic nature. The hydrophilic PEG chain and the polar carboxylic acid group contribute to its solubility in aqueous and polar organic solvents, while the overall molecule retains sufficient character to be soluble in certain non-polar organic solvents.

Qualitative Solubility Data

While precise quantitative solubility data is not extensively published, qualitative solubility information is consistently reported by various chemical suppliers. This compound is generally found to be soluble in a range of common organic solvents. This information is summarized in the table below.

| Solvent | Chemical Formula | Type | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1][2] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble[1] |

| Water | H₂O | Polar Protic | Soluble |

Experimental Protocol: Determination of Qualitative Solubility

The following is a representative protocol for determining the qualitative solubility of this compound in an organic solvent of interest, based on standard laboratory practices.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, DMF, DCM)

-

Small vials or test tubes

-

Vortex mixer

-

Pipettes

-

Spatula

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the selected organic solvent (e.g., 100 µL) to the vial.

-

Mixing: Tightly cap the vial and vortex the mixture vigorously for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background. A clear solution with no visible solid particles indicates that the compound is soluble at that concentration. If solid material remains, the compound is considered sparingly soluble or insoluble.

-

Incremental Solvent Addition (Optional): If the compound is not fully dissolved, incrementally add more solvent in known volumes, vortexing after each addition, until the solid is completely dissolved. This can provide a semi-quantitative estimate of solubility.

-

Temperature Control: For more precise measurements, the process can be carried out in a temperature-controlled environment, as solubility is temperature-dependent.

-

Documentation: Record the solvent used, the amount of this compound, the volume of solvent required for complete dissolution, and the observation at each step.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound like this compound.

Caption: A flowchart of the experimental workflow for determining the qualitative solubility of a compound.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

The Hydrophilic Advantage: A Technical Guide to Bromo-PEG4-acid Spacers in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the active components is a critical determinant of therapeutic success. This in-depth technical guide explores the multifaceted benefits of the Bromo-PEG4-acid hydrophilic spacer, a key building block that enhances the physicochemical properties and biological performance of complex therapeutic molecules.

Core Principles of Hydrophilic Spacers in Drug Design

The introduction of a hydrophilic spacer, such as this compound, into a drug conjugate is a strategic design element aimed at overcoming the inherent limitations of large, often hydrophobic, therapeutic molecules. The primary benefits of incorporating a polyethylene glycol (PEG) chain include:

-

Enhanced Aqueous Solubility: Many potent protein ligands and cytotoxic payloads are poorly soluble in aqueous environments, complicating formulation and limiting bioavailability. The ethylene glycol units of the PEG spacer are hydrophilic, significantly improving the overall solubility of the conjugate.[1][2]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can favorably influence cell permeability. By shielding the hydrophobic regions of the molecule and potentially engaging in specific interactions with the cell membrane, they can facilitate cellular uptake.[3][4] The flexibility of the PEG chain is also thought to contribute to a greater proportion of conformations that are amenable to passive diffusion.[5]

-

Reduced Non-Specific Binding and Aggregation: The hydrophilicity of the PEG spacer helps to prevent the aggregation of the drug conjugate, a common issue with large, hydrophobic molecules that can lead to reduced efficacy and potential immunogenicity. It also minimizes non-specific binding to plasma proteins and other biological macromolecules, leading to improved pharmacokinetic profiles.

-

Optimized Pharmacokinetics: By increasing the hydrodynamic volume and solubility, PEG linkers can reduce renal clearance, thereby extending the circulating half-life of the therapeutic agent. This can lead to a more sustained therapeutic effect and potentially less frequent dosing.

-

Precise Control over Linker Length and Flexibility: this compound provides a discrete and defined linker length. The ability to systematically vary the length of the PEG chain is crucial for optimizing the spatial orientation between the two ends of a bifunctional molecule, such as a PROTAC, to ensure effective ternary complex formation.

Quantitative Impact of PEG Spacers on Physicochemical and Biological Properties

The inclusion of PEG spacers has a quantifiable impact on key drug development parameters. The following tables summarize representative data from various studies, illustrating the benefits of PEGylation.

Table 1: Effect of PEG Spacers on Binding Affinity

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics

| PEG Spacer Length | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) |

| PEG2 | 15.6 | 192 |

| PEG4 | 12.1 | 248 |

| PEG8 | 9.8 | 306 |

| PEG12 | 9.5 | 315 |

| PEG24 | 9.6 | 312 |

This table summarizes data from a study on ADCs with varying PEG spacer lengths, showing that increasing the PEG chain length slows clearance and increases exposure, with the effect plateauing around 8 PEG units.

Table 3: Impact of PEG Linkers on PROTAC Permeability (PAMPA Assay)

| PROTAC Component / Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) |

| Target Ligand 1 | 1.4 |

| Target Ligand 4 | 13.3 |

| PROTAC with PEG-linker (from Ligand 1) | Below Limit of Quantification |

| PROTAC with PEG-linker and lipophilic headgroup (from Ligand 4) | 2.3 |

This table illustrates that while PROTACs generally have low passive permeability due to their high molecular weight, the choice of ligands and the presence of a PEG linker significantly influence the outcome. A more lipophilic component can improve the permeability of a PEG-containing PROTAC.

Table 4: Solubility Enhancement with PEG

| Compound | Condition | Solubility (µM) |

| Hydrophobic Small Molecule 1 | Buffer + 0.5% DMSO | 0.2 |

| Hydrophobic Small Molecule 1 | Buffer + 5% DMSO | 0.5 |

| Hydrophobic Small Molecule 1 | Buffer + 8% PEG + 0.5% DMSO | 2.3 |

This data demonstrates the significant increase in the solubility of a hydrophobic small molecule in the presence of PEG.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug candidates incorporating a this compound spacer. The following are representative protocols for key experiments.

Synthesis of a PROTAC using this compound

This protocol describes the conjugation of a target protein ligand (containing a primary amine) to an E3 ligase ligand (pre-functionalized with a suitable reactive group) using this compound as the linker.

Materials:

-

This compound

-

Target protein ligand with a primary amine (-NH2)

-

E3 ligase ligand with a nucleophilic group (e.g., -SH or -OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vials, magnetic stirrer, and other standard laboratory glassware

-

HPLC for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of this compound.

-

-

Conjugation to the Target Protein Ligand:

-

In a separate vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add the activated Bromo-PEG4-NHS ester solution to the target protein ligand solution.

-

Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

-

Conjugation to the E3 Ligase Ligand:

-

Once the first conjugation is complete, add the E3 ligase ligand (1 equivalent) to the reaction mixture.

-

If the E3 ligase ligand contains a thiol group, the reaction will proceed via nucleophilic substitution of the bromide. The addition of a mild base may be required.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive, transcellular permeability of a compound.

Materials:

-

PAMPA plate (e.g., 96-well format with a hydrophobic filter material)

-

Phospholipid solution (e.g., lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (PROTAC) stock solution in DMSO

-

UV/Vis microplate reader or LC-MS/MS for quantification

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate the filter.

-

Preparation of Solutions:

-

Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).

-

Fill the acceptor plate wells with PBS.

-

-

Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

-

Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC (typically in a serial dilution) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then add lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Visualizing Molecular Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in drug development.

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Caption: Workflow of Antibody-Drug Conjugate (ADC) delivery and payload release.

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The this compound hydrophilic spacer is more than a simple linker; it is a sophisticated tool for medicinal chemists to rationally design and optimize complex therapeutics. Its ability to enhance solubility, improve permeability, and refine pharmacokinetic profiles makes it an indispensable component in the development of next-generation drugs such as PROTACs and ADCs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the frontiers of drug discovery. By understanding and leveraging the benefits of hydrophilic spacers like this compound, the scientific community can accelerate the development of more effective and safer therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Reactivity of the Bromide Group in Bromo-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the bromide group in Bromo-PEG4-acid, a versatile heterobifunctional linker. The information presented herein is intended to equip researchers with the fundamental knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker featuring a terminal bromide group and a carboxylic acid group, separated by a tetraethylene glycol spacer. This structure imparts both hydrophilicity, enhancing solubility in aqueous media, and specific chemical reactivities at its termini. The bromide group serves as a reactive handle for nucleophilic substitution, while the carboxylic acid allows for conjugation to amine-containing molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₁BrO₆ |

| Molecular Weight | 329.18 g/mol |

| Appearance | Liquid |

| Solubility | Water, DMSO, DMF |

| Storage Conditions | -20°C |

Reactivity of the Bromide Group

The reactivity of this compound is primarily dictated by the terminal primary alkyl bromide. This functional group is an excellent electrophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions.

Mechanism of Reaction: SN2 Nucleophilic Substitution

The reaction of the bromide group in this compound with a nucleophile, typically a thiol (from a cysteine residue in a protein or peptide), proceeds via a classic SN2 mechanism. In this concerted, single-step process, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to the displacement of the bromide ion, which is a good leaving group. This results in the formation of a stable thioether bond.

The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile. The general principles of SN2 reactions apply, with less sterically hindered primary halides, like that in this compound, being more reactive than secondary or tertiary halides.

Reaction with Thiols

The most common application of the bromide group in this compound is its reaction with thiol-containing molecules, such as cysteine residues in proteins and peptides. The sulfur atom in a thiol is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).

The general reaction is as follows:

R-SH + Br-PEG4-COOH → R-S-PEG4-COOH + HBr

Influence of pH

The pH of the reaction medium plays a critical role in the reaction between the bromide group and thiols. The nucleophilicity of the thiol is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the thiol group in cysteine is approximately 8.3-8.6. Therefore, conducting the reaction at a pH above this value increases the concentration of the more reactive thiolate species, thereby accelerating the reaction rate.

However, a very high pH can lead to side reactions, such as the reaction of the bromide with other nucleophilic groups present in proteins, like the amine groups of lysine residues. To maintain chemoselectivity for thiols over amines, a pH range of 7.0 to 9.0 is generally recommended. For optimal selectivity, especially when other nucleophiles are present, a pH of around 7.0-7.5 is often a good starting point, providing a balance between thiol reactivity and minimizing side reactions. At pH 9.0, the bromoacetyl function has been shown to retain high chemoselectivity for thiols.[1]

Quantitative Data on Reactivity

Table 2: Factors Influencing the Reactivity of the Bromide Group

| Factor | Effect on Reaction Rate with Thiols | Rationale |

| pH | Increases with increasing pH (up to ~9.0) | Higher pH increases the concentration of the more nucleophilic thiolate anion. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Steric Hindrance | Low steric hindrance of the primary bromide | Facilitates the backside attack by the nucleophile in the SN2 mechanism. |

| Leaving Group | Bromide is a good leaving group | Stabilizes the negative charge as it departs, facilitating the reaction. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the bromide group of this compound.

General Protocol for Conjugation of this compound to a Thiol-Containing Peptide

This protocol describes the conjugation of this compound to a peptide containing a single cysteine residue.

Materials:

-

Thiol-containing peptide

-

This compound

-

Conjugation Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.5

-

Quenching Reagent: 1 M N-acetylcysteine in water

-

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a 100 mM stock solution.

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.

-

Quenching: Add the Quenching Reagent to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Purify the peptide-PEG conjugate using reverse-phase HPLC to remove excess reagents and byproducts.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.

Protocol for Conjugation of this compound to a Protein

This protocol outlines the steps for conjugating this compound to a protein with accessible cysteine residues.

Materials:

-

Protein solution (in a suitable buffer, e.g., PBS, pH 7.2)

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Reagent: 1 M L-cysteine in PBS

-

Desalting columns or size-exclusion chromatography system

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.

-

Reduction of Disulfide Bonds (Optional): If targeting cysteine residues involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, the excess must be removed by a desalting column prior to adding the bromo-PEG reagent.

-

This compound Addition: Prepare a fresh stock solution of this compound in DMSO or DMF. Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-50 mM.

-

Purification: Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

-

Analysis: Characterize the extent of conjugation (degree of labeling) using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (if the protein concentration is known), and mass spectrometry.

Applications and Workflow Visualizations

The dual functionality of this compound makes it a valuable tool in the construction of complex biomolecules.

PROTAC Synthesis

In the synthesis of PROTACs, this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The bromide end can be reacted with a thiol-containing ligand, while the carboxylic acid end can be coupled to an amine-containing ligand.

References

An In-depth Technical Guide to the Carboxylic Acid Activation of Bromo-PEG4-acid for Bioconjugation and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromo-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker possesses two key functional groups: a terminal carboxylic acid and a bromo group. The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugates.[4]

The carboxylic acid moiety is of particular importance as it allows for covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-modified oligonucleotides. However, direct reaction between a carboxylic acid and an amine is inefficient under physiological conditions. Therefore, activation of the carboxylic acid is a prerequisite for forming a stable amide bond. This guide provides a detailed overview of the most common method for activating the carboxylic acid of this compound: the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Chemical Activation Principle

The activation of the carboxylic acid on this compound using EDC and NHS is a two-step process that converts the carboxyl group into a more reactive, amine-receptive intermediate.

-

Formation of the O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

-

Conversion to a stable NHS ester: This intermediate readily reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with a primary amine. The final reaction with the amine results in the formation of a stable amide bond and the release of NHS.

Quantitative Data

While specific quantitative data for the activation and conjugation of this compound is not extensively available in the public domain, data from similar compounds can provide an estimate of expected efficiencies. The yield of the EDC/NHS activation step to form a succinimidyl ester can be quite high, with reports of 73% to 85% for dicarboxylic acids like glutaric acid and its derivatives.[5] The subsequent conjugation efficiency is dependent on various factors, including the nature of the amine-containing molecule, buffer conditions, and stoichiometry.

| Parameter | Molecule | Reported Value | Analytical Method | Reference |

| Activation Yield | Glutaric Acid | 73% | Recrystallization | |

| Activation Yield | 2,2-dimethyl glutaric acid | 85% | Recrystallization | |

| Conjugation Efficiency | Azido-PEG4-NHS Ester with Antibody | ~90% antibody consumption | SDS-PAGE | Not explicitly found |

Note: The data presented is for analogous compounds and should be considered as a guideline. Actual yields for this compound activation and conjugation may vary and should be determined empirically.

Experimental Protocols

The following are detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing protein. These protocols are based on general procedures for EDC/NHS chemistry with PEGylated compounds.

Materials and Reagents

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-free buffer for activation (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Amine-free buffer for conjugation (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Protein or other amine-containing molecule

-

Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step Aqueous Phase Activation and Conjugation

This protocol is suitable for the direct activation of this compound in an aqueous buffer followed by immediate conjugation to a biomolecule.

Step 1: Activation of this compound

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in DMF or DMSO.

-

In a reaction tube, dissolve the desired amount of this compound in the activation buffer (MES, pH 6.0).

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate the reaction for 15 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Protein

-

Immediately after the 15-minute activation, add the activated this compound solution to your protein solution, which should be in a conjugation buffer (PBS, pH 7.2-7.5). A 10- to 50-fold molar excess of the activated PEG linker over the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Protocol 2: Organic Phase Activation for Synthesis of Bromo-PEG4-NHS ester

This protocol is for the synthesis and isolation of the Bromo-PEG4-NHS ester, which can be stored for later use.

-

Dissolve this compound (1 mmol) in dry Dichloromethane (DCM) or DMF.

-

Add EDC (2.0 mmol) and NHS (2.0 mmol).

-

Stir the solution at room temperature for 30 minutes to 1 hour.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the Bromo-PEG4-NHS ester can be purified by flash chromatography.

Visualizations

Logical Workflow for Carboxylic Acid Activation and Conjugation

Caption: Experimental workflow for the activation and conjugation of this compound.

Signaling Pathway: PROTAC Mechanism of Action

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

References

In-Depth Technical Guide to Bromo-PEG4-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines its primary applications, and provides exemplary experimental protocols for its use.

Core Properties of this compound

This compound is a versatile chemical tool composed of a four-unit polyethylene glycol (PEG) spacer functionalized with a terminal carboxylic acid and a bromo group. This structure imparts both hydrophilicity and specific reactivity, making it an ideal linker for a variety of biomolecular applications.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 1393330-38-5 | [1][2][3][4] |

| Molecular Weight | 329.18 g/mol (Computed), 329.2 g/mol (Listed) | [1] |

| Molecular Formula | C₁₁H₂₁BrO₆ | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in Water, DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C for long-term stability. |

Key Applications of this compound

The dual functionality of this compound, combined with the benefits of the PEG spacer, makes it a valuable reagent in several advanced research areas. The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugates and can reduce non-specific binding.

-

Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. The bromo group serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to thiol groups (e.g., on cysteine residues) or other nucleophiles.

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): The linker can be used to attach therapeutic agents to targeting moieties such as antibodies, creating targeted drug delivery systems. The PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.

-

PROTAC Development: this compound is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The PEG linker connects the target-binding ligand to the E3 ligase ligand.

Experimental Protocols

The following are detailed, representative methodologies for the use of this compound in bioconjugation and PROTAC synthesis.

Protocol 1: Amide Bond Formation with a Primary Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a protein via its primary amine groups using carbodiimide chemistry.

Materials:

-

This compound

-

Protein of interest (in a non-amine-containing buffer, e.g., PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 5-10 mg/mL.

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a 100 mM stock solution.

-

In a separate tube, add a 10- to 50-fold molar excess of this compound to the protein solution.

-

Add EDC and NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively. These are typically added from fresh stock solutions in water or DMSO.

-

-

Conjugation Reaction:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench the reaction by consuming any unreacted NHS esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol 2: General Workflow for PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker between a target protein ligand (Ligand A) and an E3 ligase ligand (Ligand B). This example assumes Ligand A contains a nucleophile (e.g., a thiol) and Ligand B has a primary amine.

Step 1: Conjugation of this compound to Ligand B

-

Reaction Setup:

-

Dissolve Ligand B (containing a primary amine) and a slight molar excess (1.2 equivalents) of this compound in a suitable anhydrous solvent (e.g., DMF).

-

Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by LC-MS to confirm the formation of the Ligand B-PEG4-Bromo intermediate.

-

-

Purification:

-

Once the reaction is complete, purify the intermediate using preparative HPLC.

-

Step 2: Conjugation of the Intermediate to Ligand A

-

Reaction Setup:

-

Dissolve the purified Ligand B-PEG4-Bromo intermediate and Ligand A (containing a thiol or other nucleophile, 1.1 equivalents) in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base such as potassium carbonate or DIPEA (2-3 equivalents) to facilitate the nucleophilic substitution.

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight.

-

Monitor the formation of the final PROTAC product by LC-MS.

-

-

Purification:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

Caption: Workflow for protein conjugation using this compound.

Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG4-Acid Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Bromo-PEG4-acid is a heterobifunctional linker that offers the versatility of conjugating to two different functional groups on a protein, typically primary amines and thiols. This application note provides detailed protocols for the bioconjugation of this compound to proteins, along with methods for purification and characterization of the resulting conjugates.

The carboxylic acid terminus of this compound can be activated to react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This is commonly achieved through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The bromo group, on the other hand, can react with nucleophiles, most notably the thiol group of cysteine residues, via nucleophilic substitution. The differential pH requirements for these reactions allow for a sequential and controlled conjugation strategy.

Experimental Protocols

Protocol 1: Conjugation of this compound to Protein Amine Groups via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid end of this compound to primary amines on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

-

Coupling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, 1 M Glycine, or 1 M hydroxylamine, pH 8.0

-

Desalting columns

Procedure:

-

Protein Preparation: Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using a desalting column.

-

Activation of this compound:

-

Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 100 mM).

-